Dodecyl [2-(trifluoromethyl)phenyl] ether
Description
Significance of Organofluorine Compounds in Advanced Materials and Life Sciences
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in various scientific and industrial sectors. wikipedia.orgmasterorganicchemistry.com The unique properties imparted by the fluorine atom—such as high electronegativity, small size, and the strength of the C-F bond—dramatically alter the physical, chemical, and biological characteristics of a molecule. wikipedia.org In life sciences, the introduction of fluorine can enhance metabolic stability, bioavailability, and lipophilicity, making it a common strategy in the design of pharmaceuticals and agrochemicals. masterorganicchemistry.com In materials science, fluorinated compounds are integral to the development of advanced polymers with exceptional thermal stability and chemical resistance, as well as specialized materials like liquid crystals and photoresists. nih.gov
Overview of Aryl Trifluoromethyl Ethers as a Class of Compounds
Aryl trifluoromethyl ethers are a specific subclass of organofluorine compounds characterized by a trifluoromethoxy group (-OCF₃) attached to an aromatic ring. This functional group is of growing importance in pharmaceutical and agrochemical research. youtube.com The trifluoromethoxy group is highly lipophilic and metabolically stable, often more so than the related trifluoromethyl (-CF₃) group. youtube.com These properties can significantly improve a molecule's ability to cross biological membranes, a crucial factor in drug design. youtube.com The synthesis of aryl trifluoromethyl ethers can be challenging, but various methods have been developed, including the fluorination of aryl chlorothionoformates and oxidative desulfurization-fluorination techniques. youtube.com
Contextualization of Dodecyl [2-(trifluoromethyl)phenyl] Ether within Fluorinated Ether Chemistry
This compound, also known as 2-(Dodecyloxy)benzotrifluoride, is a specific example of an aryl trifluoromethyl ether. Its structure combines the trifluoromethyl group on a phenyl ring with a long, twelve-carbon alkyl (dodecyl) chain attached via an ether linkage. This combination of a fluorinated aromatic head and a long aliphatic tail gives the molecule distinct physicochemical properties, positioning it for specialized applications where tuning lipophilicity and dielectric constant is essential. Its primary role has been established in the field of electrochemistry, specifically as a membrane plasticizer in the fabrication of potentiometric sensors. jchemrev.comresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dodecoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29F3O/c1-2-3-4-5-6-7-8-9-10-13-16-23-18-15-12-11-14-17(18)19(20,21)22/h11-12,14-15H,2-10,13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLHFFDFYYGSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399460 | |
| Record name | Dodecyl [2-(trifluoromethyl)phenyl] ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150503-14-3 | |
| Record name | Dodecyl [2-(trifluoromethyl)phenyl] ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of Dodecyl 2 Trifluoromethyl Phenyl Ether
Dodecyl [2-(trifluoromethyl)phenyl] ether is a liquid at room temperature with a density slightly greater than water. electrochemsci.org Its key physical and chemical identifiers are summarized in the table below.
| Property | Value |
| CAS Number | 150503-14-3 |
| Molecular Formula | C₁₉H₂₉F₃O |
| Molecular Weight | 330.43 g/mol |
| Boiling Point | 112-114 °C at 0.04 mmHg |
| Density | 1.016 g/mL at 20 °C |
| Refractive Index | n20/D 1.459 |
This data is compiled from chemical supplier information. electrochemsci.org
Synthesis and Manufacturing
While specific industrial-scale synthesis routes for Dodecyl [2-(trifluoromethyl)phenyl] ether are proprietary, its preparation can be achieved through well-established organic chemistry reactions. A highly plausible and common method for synthesizing such aryl ethers is the Williamson ether synthesis. sigmaaldrich.comresearchgate.netgoogle.com
This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. researchgate.net In the context of synthesizing this compound, the process would involve two main precursor molecules:
2-(Trifluoromethyl)phenol (B147641): The aromatic alcohol component.
1-Bromododecane (B92323) (or another dodecyl halide): The long-chain alkylating agent.
The synthesis would proceed as follows:
Deprotonation: 2-(Trifluoromethyl)phenol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group. This creates a highly nucleophilic sodium 2-(trifluoromethyl)phenoxide intermediate. google.com
Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the primary carbon of 1-bromododecane in a classic Sₙ2 reaction. The bromide ion serves as the leaving group. researchgate.net
Product Formation: The reaction yields the final product, this compound, along with a salt byproduct (e.g., sodium bromide).
This method is highly effective for coupling a phenoxide with a primary alkyl halide like 1-bromododecane, as it minimizes competing elimination reactions. researchgate.net
Advanced Characterization and Analytical Techniques
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of Dodecyl [2-(trifluoromethyl)phenyl] ether by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the aliphatic protons of the dodecyl chain are expected. The aromatic protons on the trifluoromethyl-substituted ring would typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns providing information about their relative positions. The protons of the dodecyl chain would produce a series of signals in the upfield region (δ 0.8-4.0 ppm). Specifically, the terminal methyl group (CH₃) would appear as a triplet around δ 0.9 ppm, the methylene (B1212753) groups (CH₂) of the long alkyl chain would generate a broad multiplet between δ 1.2-1.8 ppm, and the methylene group attached to the ether oxygen (OCH₂) would be shifted further downfield to approximately δ 4.0 ppm due to the deshielding effect of the oxygen atom.
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon environment. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons would resonate in the δ 110-160 ppm range, while the carbons of the dodecyl chain would be found in the δ 14-70 ppm region. The carbon attached to the ether oxygen would be observed around δ 68-70 ppm.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the three fluorine atoms of the trifluoromethyl group would give rise to a single resonance, as they are chemically equivalent. The chemical shift of this signal, typically around -60 to -65 ppm (relative to CFCl₃), is characteristic of a CF₃ group attached to an aromatic ring.
Illustrative NMR Data for a Structurally Similar Compound (2-alkoxybenzotrifluoride analog):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 | m | Aromatic protons |
| ¹H | ~4.0 | t | O-CH₂- (of the alkyl chain) |
| ¹H | ~1.8 | m | O-CH₂-CH₂ - (of the alkyl chain) |
| ¹H | ~1.3 | m | -(CH₂)₉- (of the dodecyl chain) |
| ¹H | ~0.9 | t | -CH₃ (terminal methyl of dodecyl chain) |
| ¹³C | ~158 | s | C-O (aromatic) |
| ¹³C | ~133-120 | m | Aromatic carbons |
| ¹³C | ~122 | q | -CF₃ |
| ¹³C | ~69 | s | O-CH₂- (of the dodecyl chain) |
| ¹³C | ~32-22 | m | -(CH₂)₁₀- (of the dodecyl chain) |
| ¹³C | ~14 | s | -CH₃ (terminal methyl of dodecyl chain) |
| ¹⁹F | ~-63 | s | -CF₃ |
Infrared (IR) Spectroscopy:
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:
C-H stretching (aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region from the dodecyl chain.
C-H stretching (aromatic): Weaker absorptions around 3030-3070 cm⁻¹.
C=C stretching (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ range.
C-O-C stretching (aryl-alkyl ether): Strong, characteristic bands around 1240-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). libretexts.org
C-F stretching (trifluoromethyl group): Very strong and characteristic absorptions in the 1100-1350 cm⁻¹ region. A broad and intense band near 1330 cm⁻¹ is often associated with the C-CF₃ stretching mode in substituted trifluoromethyl benzenes. ias.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would exhibit absorption bands characteristic of the substituted benzene (B151609) ring. Phenyl ethers generally show absorptions around 270-280 nm. For (Trifluoromethyl)benzene, maximum absorptions have been noted at approximately 250 nm, 260 nm, and 266.5 nm. nih.gov The presence of the dodecyloxy group may cause a slight bathochromic (red) shift in these absorption maxima.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 330.43 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 330. The fragmentation pattern would likely involve cleavage of the ether bond. Common fragmentation pathways for aryl alkyl ethers include cleavage of the alkyl chain and rearrangements. libretexts.orgmiamioh.edu Expected fragments could include the loss of the dodecyl chain to give a [M-C₁₂H₂₅]⁺ fragment, and further fragmentation of the alkyl chain itself, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org
Chromatographic and Separation Techniques for Purity and Isomer Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating any potential positional isomers.
Gas Chromatography (GC):
Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. A high-purity sample should exhibit a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). GC-MS analysis would also provide the mass spectrum of the compound, confirming its identity. tisserandinstitute.org The use of a low polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is often suitable for the analysis of aromatic ethers. thermofisher.com
Liquid Chromatography (LC):
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds, although this compound is also amenable to GC. For HPLC analysis, a reversed-phase column, such as a C18 or a Phenyl-Hexyl column, would likely be employed. sigmaaldrich.comphenomenex.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV detector set to a wavelength where the aromatic ring absorbs, such as around 260 nm. HPLC is particularly useful for separating isomers, and a Phenyl-Hexyl column can offer unique selectivity for aromatic compounds due to π-π interactions. lcms.cz
Illustrative Chromatographic Data:
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Expected Result for Pure Sample |
| GC-MS | 5% Phenyl Polysiloxane (30m) | Helium | MS | Single major peak with m/z 330 |
| HPLC-UV | Phenyl-Hexyl (e.g., 4.6 x 150 mm) | Acetonitrile/Water | UV (260nm) | Single major peak |
Electrochemical Characterization for Polymer and Material Applications
Cyclic Voltammetry (CV):
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. wikipedia.orglibretexts.org For this compound, CV could be used to investigate its oxidation and reduction potentials. This information is valuable if the compound is being considered as a monomer for electropolymerization or as a component in an electroactive material. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring would make the compound more difficult to oxidize and easier to reduce compared to an unsubstituted phenyl ether. The experiment would typically be carried out in an organic solvent containing a supporting electrolyte, using a three-electrode system (working, reference, and counter electrodes). researchgate.net The resulting voltammogram, a plot of current versus applied potential, would reveal the potentials at which electron transfer processes occur. For many aromatic compounds, the initial electron transfer steps are irreversible. rsc.org
Advanced Techniques for Trace Analysis and Derivatization
For the detection of trace amounts of this compound or its potential degradation products (like 2-(trifluoromethyl)phenol) in complex matrices, highly sensitive analytical methods are required.
Electron Capture Atmospheric Pressure Chemical Ionization/Mass Spectrometry with Pentafluorobenzyl Moiety:
This technique involves a chemical derivatization step to enhance the sensitivity of detection by GC-MS, particularly with negative-ion chemical ionization (NICI). rsc.orgresearchgate.net If one were analyzing for trace amounts of a phenolic precursor or degradation product, such as 2-(trifluoromethyl)phenol (B147641), it could be derivatized with a reagent like pentafluorobenzyl bromide (PFBBr). This reaction converts the phenol (B47542) into its pentafluorobenzyl (PFB) ether. mdpi.com
The resulting PFB derivative is highly electrophilic due to the multiple fluorine atoms, making it extremely sensitive to detection by an electron capture detector (ECD) or by NICI-MS. rsc.orgresearchgate.net This method can achieve very low detection limits, often in the femtogram (fg) range. researchgate.net The derivatization process typically involves reacting the analyte with the PFBBr reagent in the presence of a base at an elevated temperature. rsc.org
This derivatization strategy significantly improves the volatility and chromatographic properties of the analyte while introducing a moiety that is highly responsive to specific sensitive detectors, enabling trace-level quantification. youtube.com
Conclusion
Established Synthetic Pathways for Aryl Trifluoromethyl Ethers
The introduction of the trifluoromethoxy (-OCF₃) group onto an aromatic ring is a significant challenge in synthetic chemistry. nih.gov This group is highly valued in pharmaceutical and agrochemical research due to its unique electronic properties, high lipophilicity, and metabolic stability. nih.govresearchgate.net A variety of methods have been developed to forge the Ar-OCF₃ bond, each with distinct advantages and limitations.
One of the earliest and most fundamental methods for synthesizing aryl trifluoromethyl ethers is through nucleophilic substitution, specifically via a chlorine-fluorine exchange. nih.govmdpi.com This strategy typically involves a two-step sequence starting from an aryl methyl ether (anisole) derivative.
The general process is as follows:
Chlorination: The methyl group of the anisole (B1667542) is exhaustively chlorinated to form an aryl trichloromethyl ether (-OCCl₃). This step is often performed using reagents like elemental chlorine with UV light stimulation or by heating with phosphorus pentachloride. nih.govmdpi.com
Fluorination: The aryl trichloromethyl ether is then treated with a nucleophilic fluoride (B91410) source to replace the chlorine atoms with fluorine. Common fluorinating agents include antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF). nih.govmdpi.com
A variation of this method allows for a one-pot synthesis where a phenol (B47542) is heated with carbon tetrachloride (CCl₄) and anhydrous hydrogen fluoride in the presence of a catalyst like boron trifluoride, though this approach is not suitable for all substrates. nih.gov While historically significant, these methods often require harsh reaction conditions (high temperatures and pressures) and utilize highly toxic and corrosive reagents, limiting their functional group tolerance. nih.govnih.gov
Table 1: Examples of Nucleophilic Fluorination for Aryl Trifluoromethyl Ether Synthesis
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloroanisole | 1. PCl₅, 200°C; 2. SbF₃, SbCl₅ | 4-Chloro-1-(trifluoromethoxy)benzene | N/A | mdpi.com |
| Anisole | 1. Cl₂, hv; 2. SbF₃, SbCl₅ | Trifluoromethoxybenzene | N/A | nih.gov |
A more contemporary and versatile method for preparing aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of dithiocarbonates, commonly known as xanthates. nih.govnih.gov This approach, notably advanced by Hiyama, offers milder conditions compared to classical fluorination methods. nih.govelsevierpure.com
The synthesis proceeds from phenols, which are first converted into the corresponding S-methyl xanthates (Ar-O-C(=S)SMe). acs.org This intermediate is then treated with a combination of a fluoride source and an N-haloimide oxidant. elsevierpure.com
Key reagents for this transformation include:
Fluoride Source: Typically, a large excess of 70% hydrogen fluoride-pyridine (HF/Py) complex is used. nih.govelsevierpure.com
Oxidant: N-haloimides such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS) are common choices. nih.govmdpi.com More recently, reagents like XtalFluor-E in combination with trichloroisocyanuric acid (TCCA) have been employed under milder conditions. acs.org
This method is applicable to a wide range of electron-rich and electron-poor phenols and is generally more tolerant of various functional groups. mdpi.comacs.org
Table 2: Oxidative Desulfurization-Fluorination of Aryl Xanthates
| Substrate | Fluoride Source | Oxidant | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-n-Propylphenyl xanthate | 70% HF/Pyridine | DBH | 1-n-Propyl-4-(trifluoromethoxy)benzene | 81% | nih.gov |
| Phenyl xanthate | XtalFluor-E | TCCA | Trifluoromethoxybenzene | 86% | acs.org |
Aryl trifluoromethyl ethers can also be synthesized from phenols via aryl fluoroformate intermediates. nih.gov This two-step process, reported by Sheppard in 1964, involves:
Fluoroformate Formation: A phenol is reacted with the highly toxic fluorophosgene (COF₂) to produce an aryl fluoroformate (Ar-O-C(=O)F). nih.govmdpi.com
Deoxyfluorination: The fluoroformate intermediate is then treated with sulfur tetrafluoride (SF₄), often in the presence of HF, at high temperatures (160–175 °C) in a pressure vessel. mdpi.comnih.gov
The primary drawbacks of this method are the extreme toxicity of the reagents (fluorophosgene and SF₄) and the harsh reaction conditions required for the deoxyfluorination step, which have largely prevented its widespread industrial application. nih.govmdpi.com
Table 3: Fluoroformate-Mediated Synthesis of Aryl Trifluoromethyl Ethers
| Phenol Derivative | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenol | 1. COF₂; 2. SF₄ | Trifluoromethoxybenzene | 62% | nih.gov |
More recent developments have focused on direct O-trifluoromethylation methods using specialized reagents. Organometallic reagents provide pathways for trifluoromethylation under specific conditions. For example, silver-mediated oxidative trifluoromethylation of phenols can be achieved using the Ruppert-Prakash reagent (TMSCF₃). cas.cn Another approach utilizes tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃) as an OCF₃⁻ transfer agent, which can displace leaving groups like triflates under mild conditions, although the trifluoromethoxide anion is a relatively poor nucleophile. nih.gov
Radical-based strategies have also emerged. The use of bis(trifluoromethyl)peroxide (BTMP) allows for the trifluoromethoxylation of silyl (B83357) enol ethers, which can be precursors to functionalized aryl systems. researchgate.net Additionally, electrochemical methods using the Langlois reagent (CF₃SO₂Na) as a trifluoromethyl source can generate trifluoromethyl radicals that react with phenoxide ions to form the desired ether, offering an environmentally friendly alternative. chemrevlett.com
Transition metal catalysis has become a powerful tool for forming C-CF₃ bonds and is increasingly being explored for Ar-OCF₃ bond formation. These methods often offer high efficiency and functional group tolerance under milder conditions than classical approaches.
Various catalytic systems have been investigated:
Copper-Catalyzed Reactions: Copper reagents can mediate the trifluoromethylation of various substrates. For instance, combining photoredox and copper catalysis allows for the trifluoromethylation of aryl boronic acids, which can be precursors to aryl ethers. nih.govbeilstein-journals.org
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. Strategies are being developed that involve high-valent Pd(IV) intermediates to facilitate the aryl–CF₃ bond-forming reductive elimination. d-nb.info
Nickel-Mediated Reactions: Nickel catalysts offer a practical route for the trifluoromethylation of phenol derivatives, such as aryl tosylates or pivalates, by activating the stable aryl C–O bond. osti.gov This approach is significant as it uses widely available phenol-derived starting materials.
These catalytic methods represent the cutting edge of trifluoromethylation chemistry, aiming to overcome the limitations of stoichiometric and often harsh traditional reagents. d-nb.info
Alkylation and Etherification Methods for Dodecyl Moieties
The introduction of the C₁₂ linear alkyl chain to form the ether linkage in this compound is most classically and efficiently achieved via the Williamson ether synthesis . wikipedia.orgbyjus.com This reaction is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.com
The Williamson ether synthesis is a bimolecular nucleophilic substitution (Sɴ2) reaction. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the following steps:
Deprotonation: The hydroxyl group of the phenol, in this case, 2-(trifluoromethyl)phenol (B147641), is deprotonated by a suitable base to form a more nucleophilic phenoxide anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comfrancis-press.com
Nucleophilic Attack: The resulting phenoxide anion attacks the primary alkyl halide (e.g., 1-bromododecane (B92323) or 1-iodododecane). The attack occurs at the carbon atom bonded to the halogen, displacing the halide leaving group in a single, concerted step. wikipedia.orgbyjus.com
For the synthesis of this compound, the reaction would be:
Nucleophile: 2-(trifluoromethyl)phenoxide
Electrophile: 1-Dodecyl halide (e.g., 1-bromododecane)
This reaction is highly effective because the electrophile is a primary alkyl halide, which strongly favors the Sɴ2 substitution pathway over the competing E2 elimination reaction. wikipedia.orgmasterorganicchemistry.com Secondary and tertiary alkyl halides are poor substrates for this reaction as they tend to undergo elimination. masterorganicchemistry.com The choice of a dodecyl group as a primary halide makes this an ideal application of the Williamson ether synthesis.
Convergent and Divergent Synthetic Approaches to this compound and Related Compounds
The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages for generating the target molecule and a library of related compounds.
Williamson Ether Synthesis: This classic method involves the reaction of sodium dodecanoxide (prepared from dodecanol (B89629) and a strong base) with a 2-(trifluoromethyl)phenyl halide (e.g., 2-fluorobenzotrifluoride (B1329496) or 2-chlorobenzotrifluoride).
Ullmann Condensation: A copper-catalyzed reaction between dodecanol and a 2-(trifluoromethyl)phenyl halide, which is particularly useful for less reactive aryl halides. reagent.co.uk
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction between dodecanol and a 2-(trifluoromethyl)phenyl halide or triflate. This method is known for its high functional group tolerance and broad substrate scope. wikipedia.orgorganic-chemistry.org
A divergent synthesis , in contrast, begins with a common starting material that is sequentially modified to produce a variety of analogues. This strategy is ideal for creating a library of compounds for structure-activity relationship (SAR) studies. For example, one could start with 2-(trifluoromethyl)phenol and react it with a series of different alkyl halides (e.g., octyl bromide, decyl bromide, dodecyl bromide) to generate a homologous series of ethers. Alternatively, a common precursor like 2-bromobenzotrifluoride (B1265661) could be subjected to etherification with dodecanol, while other portions of the molecule are modified in parallel or subsequent steps to create diverse analogues.
The choice between these strategies depends on the ultimate goal: convergent synthesis is often preferred for the efficient production of a single target molecule, while divergent synthesis excels in the rapid generation of molecular diversity.
Stereoselective Synthesis of Chiral Fluorinated Ether Derivatives
While this compound itself is an achiral molecule, the synthesis of chiral analogues is of significant interest, particularly for applications in medicinal and materials chemistry where specific stereoisomers can exhibit unique biological activities or physical properties. Chirality can be introduced into the molecule through several approaches, leading to the need for stereoselective synthetic methods.
One primary strategy involves the use of a chiral alcohol partner in the etherification reaction. For instance, instead of the linear dodecanol, a chiral secondary alcohol such as (R)- or (S)-dodecan-2-ol could be coupled with the 2-(trifluoromethyl)phenyl moiety. To maintain the stereochemical integrity of the alcohol, mild coupling conditions are necessary. The Buchwald-Hartwig C-O coupling is often suitable for this purpose as it typically proceeds with retention of configuration at the chiral center.
Another approach involves creating a stereocenter on the aryl portion of the molecule or introducing axial chirality, although this is less common for this specific structural class. More relevant is the synthesis of analogues where a trifluoromethyl-substituted stereocenter is created. Recent advances in asymmetric synthesis have provided powerful tools for this purpose. For example, nickel-catalyzed stereoconvergent Hiyama cross-coupling reactions have been developed for the asymmetric synthesis of enantioenriched α-trifluoromethyl-containing benzylic ethers. organic-chemistry.org This methodology could be adapted to synthesize analogues of the target compound with a chiral benzylic ether linkage.
The development of these stereoselective methods is crucial for accessing optically pure fluorinated ether derivatives, enabling the exploration of their chiroptical properties and stereospecific interactions in biological systems.
Green Chemistry Considerations in Fluorinated Ether Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including fluorinated ethers. The goal is to develop methods that are more environmentally benign, safer, and more efficient in terms of resource utilization.
Key green chemistry considerations in the synthesis of this compound and its analogues include:
Solvent Selection: Traditional syntheses of fluorinated compounds often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which have significant environmental and health concerns. Research is focused on replacing these with safer, more sustainable alternatives. wpmucdn.com Bio-derived solvents such as γ-valerolactone (GVL) and Cyrene™ have shown promise in various organic reactions. lincoln.ac.uk For certain etherification reactions, water can be used as a solvent, dramatically improving the environmental profile of the process. organic-chemistry.org
Catalysis: Transition-metal-catalyzed reactions like the Ullmann and Buchwald-Hartwig couplings are powerful but often rely on precious and toxic heavy metals. Green chemistry encourages the development of catalysts based on more abundant and less toxic metals or even metal-free reaction conditions. organic-chemistry.org Furthermore, designing catalysts that can be easily recovered and recycled is a key objective. For instance, fluorinated catalysts can sometimes be recovered using fluorous solid-phase extraction. proquest.com
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product. The Williamson ether synthesis, for example, has a lower atom economy as it generates a salt byproduct. Catalytic processes that minimize byproduct formation are preferred. numberanalytics.com Attempts have been made to develop a "green" version of the Williamson synthesis using weak alkylating agents to avoid salt production, although this often requires high temperatures. acs.orgresearchgate.net
Energy Efficiency: The use of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating.
Fluorine Source and Recycling: The ultimate source of fluorine is mined fluorspar (CaF₂). The development of processes that use fluorine efficiently and the potential for chemical recycling of fluorine from waste streams, such as hydrofluorocarbons or other fluorinated materials, are important long-term goals for a more circular fluorine economy. rsc.orgchemrxiv.org
By integrating these green chemistry principles, the synthesis of fluorinated ethers can be made more sustainable, reducing its environmental impact while maintaining high efficiency and product quality.
Reaction Mechanism Elucidation for Trifluoromethylation of Aryl Ethers
The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a pivotal step in the synthesis of the target compound. The mechanisms governing this transformation are diverse and highly dependent on the chosen reagents and conditions.
Many modern trifluoromethylation methods proceed through radical-based mechanisms, valued for their tolerance of various functional groups. rsc.org The trifluoromethyl radical (•CF₃) is a key intermediate in these pathways. acs.org It can be generated under various conditions, including oxidative, reductive, photochemical, or thermal methods. acs.org
One common pathway involves the generation of the •CF₃ radical from a suitable precursor, which then reacts with an aromatic substrate. nih.gov For instance, reagents like Togni's reagent can generate a •CF₃ radical through a single electron transfer (SET) process when interacting with an electron donor. nih.gov Similarly, Grushin's reagent, bpyCu(CF₃)₃, is known to undergo homolysis under light irradiation to produce trifluoromethyl-based radicals. nih.gov Once formed, the highly electrophilic •CF₃ radical can add to electron-rich aromatic systems. acs.orgprinceton.edu
Another pathway involves the recombination of two radical species. nih.gov For example, the anodic oxidation of a phenol can generate a phenoxyl radical, which can then recombine with a simultaneously generated trifluoromethyl radical to form the aryl trifluoromethyl ether. chemrevlett.com Trapping experiments using radical scavengers like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) have been used to confirm the involvement of radical intermediates in these transformations. acs.orgnih.gov
Lewis acids play a critical role in many organic reactions by acting as electron pair acceptors, thereby increasing the reactivity of a substrate. wikipedia.org In the context of forming aryl ethers, Lewis acids can facilitate the crucial carbon-oxygen (C–O) bond formation.
The synthesis of ethers can occur under acid-catalyzed conditions, where a key step is the formation of a carbocation intermediate that is subsequently attacked by a weakly nucleophilic alcohol. youtube.com Lewis acids are instrumental in promoting the heterolytic cleavage of bonds to generate electrophilic intermediates. wikipedia.orgbyjus.com For instance, in Friedel-Crafts type reactions, Lewis acids like iron(III) chloride assist in generating a potent electrophile that attacks the aromatic ring. ncert.nic.in
In the context of trifluoromethylation, Lewis acids such as zinc(II) triflate (Zn(OTf)₂) can be used to activate trifluoromethylating reagents. chemrevlett.combeilstein-journals.org Togni and co-workers demonstrated that the transfer of a CF₃ group to an alcohol's oxygen atom could be achieved using a hypervalent iodine reagent in the presence of zinc(II) salts. beilstein-journals.org The Lewis acid is believed to coordinate with the reagent, enhancing its electrophilicity and facilitating the transfer of the trifluoromethyl group to the alcohol.
The choice of reagents and additives is paramount in directing the reaction mechanism and achieving the desired outcome. The following components are frequently employed in modern trifluoromethylation and etherification reactions.
Grushin's Reagent and Fluoroform-Derived CuCF₃: Grushin's reagent, bpyCu(CF₃)₃, can serve as a source of trifluoromethyl radicals under photolytic conditions. nih.gov Closely related is the highly reactive CuCF₃ species derived from fluoroform (CHF₃), a cost-effective greenhouse gas. organic-chemistry.orgiciq.es This ligandless CuCF₃ reagent exhibits remarkable reactivity towards aryl halides, enabling smooth trifluoromethylation under mild conditions. organic-chemistry.orgnih.gov The reaction is believed to proceed without involving SₙAr or Sₙ(RN)1 mechanisms, but is sensitive to the Lewis acidity of the copper(I) halide byproduct formed during the reaction. nih.gov
Togni Reagent: The Togni reagent, a hypervalent iodine(III)-CF₃ compound, is a widely used electrophilic trifluoromethylating agent. wikipedia.orgresearchgate.net Its mechanism often involves a single electron transfer (SET) from a nucleophile or catalyst to the reagent. nih.gov This process generates a trifluoromethyl radical and an N-hydroxyl radical, which can then recombine to form the O-trifluoromethylated product. nih.gov The Togni reagent can be activated by bases or Lewis acids and is effective for the O-trifluoromethylation of alcohols and N-aryl-N-hydroxylamine derivatives. nih.govchemrevlett.com
Copper-based Species: Copper catalysts are versatile and widely employed in trifluoromethylation due to their efficiency and low cost. nih.gov Copper can mediate SET processes to generate CF₃ radicals from various sources. nih.govbeilstein-journals.org A key intermediate in many copper-catalyzed reactions is CuCF₃, formed either from fluoroform or by the reaction of a copper species with a CF₃ radical. organic-chemistry.orgbeilstein-journals.orgchinesechemsoc.org In photoredox catalysis, copper catalysts can work in tandem with a photosensitizer to trifluoromethylate aryl boronic acids, where a CF₃ radical is generated by the photocatalyst and the aryl-Cu species is formed via the copper catalytic cycle. beilstein-journals.orgnih.gov
B₂pin₂ (Bis(pinacolato)diboron): This reagent is primarily used to synthesize pinacol (B44631) boronic esters from aryl halides or via C-H borylation. digitellinc.comwikipedia.org These boronic esters are crucial intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling. While not a direct trifluoromethylating or etherifying agent, B₂pin₂ is essential for preparing the arylboron precursors needed for subsequent palladium- or copper-catalyzed cross-coupling reactions to form either the C-CF₃ or C-O bond. acs.org It is important to note that B₂pin₂ can degrade in the presence of both oxygen and water, potentially via a radical-mediated autocatalytic process. digitellinc.comchemrxiv.org
PCy₃ (Tricyclohexylphosphine): PCy₃ is a bulky, electron-rich phosphine (B1218219) ligand that is highly effective in transition metal catalysis, particularly with nickel and palladium. acs.orgentegris.com In the context of aryl ether synthesis, the Ni(0)/PCy₃ system is exceptionally capable of activating robust C(aryl)–O bonds in aryl ethers for cross-coupling reactions with Grignard reagents or organoboron nucleophiles. acs.org This C-O activation pathway provides a powerful method for constructing the ether linkage or modifying an existing aryl ether precursor.
Table 1: Summary of Mechanistic Roles of Key Reagents This table is interactive. You can sort and filter the data.
| Reagent/Additive | Primary Mechanistic Role | Key Intermediate(s) | Reaction Type |
|---|---|---|---|
| Grushin's Reagent | Source of trifluoromethyl radicals via homolysis | •CF₃, Cu(II) species | Radical Trifluoromethylation |
| Togni Reagent | Electrophilic trifluoromethylation via SET | •CF₃, Radical Anion | Radical Trifluoromethylation |
| Cu-based Species | Catalysis of SET, formation of CuCF₃ | •CF₃, CuCF₃, Aryl-Cu(III) | Cross-coupling, Radical Trifluoromethylation |
| B₂pin₂ | Formation of arylboronate precursors | Aryl-Bpin | Borylation for Cross-coupling |
| PCy₃ | Ligand for Ni-catalyzed C-O bond activation | Ni(0) complex | Cross-coupling |
Unraveling Reaction Dynamics and Kinetics in Dodecyl Ether Systems
While the general mechanistic pathways for trifluoromethylation and etherification are well-studied, specific kinetic and dynamic data for systems involving long alkyl chains like dodecyl groups are not extensively detailed in the surveyed literature. However, general principles derived from related systems offer valuable insights.
The kinetics of these reactions are influenced by factors such as substrate electronics, steric hindrance, and the nature of the catalyst and ligands. For example, in the trifluoromethylation of aryl halides with fluoroform-derived CuCF₃, a pronounced "ortho-effect" has been observed. organic-chemistry.orgnih.gov Aryl halides with ortho-substituents such as -NO₂, -COOH, and even -CH₃ show enhanced reactivity, a kinetic phenomenon that is not fully understood but highlights the sensitivity of the reaction rate to the substrate's substitution pattern. organic-chemistry.orgnih.gov
Theoretical Mechanistic Studies and Computational Modeling of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at a molecular level. acs.org These studies provide detailed information about transition state structures, activation energies, and the thermodynamic stability of intermediates that are often difficult or impossible to observe experimentally.
For the trifluoromethylation of aryl compounds, DFT calculations have been employed to understand the key bond-forming step. In a palladium-catalyzed system, calculations revealed that the transition state for Aryl−CF₃ reductive elimination involves the CF₃ group acting as an electrophile and the aryl ligand serving as the nucleophilic partner. acs.org These computational insights facilitated the rational design of a more efficient catalytic system that could operate at room temperature. acs.org
Computational studies have also supported the feasibility of proposed radical pathways. For example, modeling has been used to investigate a pyridine-assisted boronyl radical catalytic cycle, lending credence to the proposed mechanism. researchgate.net In copper-catalyzed reactions, theoretical studies can help differentiate between plausible pathways, such as those involving Cu(I)/Cu(III) catalytic cycles versus those proceeding through radical intermediates. The complex nature of these reactions often means multiple pathways may be operative, and computational modeling is key to dissecting these intricate scenarios. acs.org
Applications in Medicinal Chemistry and Biological Sciences
Design and Synthesis of Dodecyl [2-(trifluoromethyl)phenyl] Ether Derivatives as Bioactive Compounds
The synthesis of these derivatives typically involves standard etherification reactions. A common and versatile method is the Williamson ether synthesis, where a sodium salt of a substituted 2-(trifluoromethyl)phenol (B147641) is reacted with a dodecyl halide (e.g., 1-bromododecane). This method allows for the generation of a wide array of derivatives by modifying substituents on the phenolic ring.
Alternative synthetic strategies include:
Nucleophilic Aromatic Substitution: Reacting a suitably activated fluorinated benzene (B151609) derivative, such as 1-halo-2-(trifluoromethyl)benzene, with sodium dodecanolate.
Copper-Catalyzed Chan-Lam Coupling: Coupling of an arylboronic acid with the dodecyl alcohol, which offers mild reaction conditions.
Reaction with Dialkyl Carbonates: Phenols can be alkylated using dialkyl carbonates in the presence of a suitable base, providing an alternative to using alkyl halides.
These synthetic routes are adaptable and allow for the creation of a library of derivatives with varied substitution patterns on the aromatic ring, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
Exploration of Biological Activity Profiles
The structural features of this compound derivatives suggest potential for a range of biological activities, which have been explored in related classes of compounds.
Derivatives containing trifluoromethylphenyl moieties have demonstrated significant antimicrobial properties. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net These compounds were also found to prevent and eradicate biofilms. nih.gov In one study, a trifluoromethyl-substituted derivative showed potent activity against MRSA with a minimum inhibitory concentration (MIC) value as low as 3.12 μg/mL. nih.gov
Similarly, phenyl ether structures isolated from natural sources, such as the marine-derived fungus Aspergillus tabacinus, have exhibited a broad spectrum of antimicrobial activity against various plant pathogenic fungi and bacteria, with MIC values ranging from 6.3 to 200 μg/mL. nih.govacs.orgresearchgate.net Chalcone derivatives bearing trifluoromethyl and trifluoromethoxy groups have also been evaluated for their antimicrobial activity, with some compounds showing greater potency than the standard drug benzyl penicillin against both Gram-positive and Gram-negative bacteria. mdpi.com
The combination of the phenyl ether core and the trifluoromethyl group suggests that this compound derivatives are promising candidates for development as novel antimicrobial agents.
Table 1: Antimicrobial Activity of Related Trifluoromethyl and Phenyl Ether Compounds
| Compound Class | Organism | Activity/MIC Value | Reference |
|---|---|---|---|
| N-(trifluoromethyl)phenyl pyrazole | MRSA | 3.12 μg/mL | nih.gov |
| Phenyl Ethers (from A. tabacinus) | Plant Pathogenic Fungi/Bacteria | 6.3–200 μg/mL | nih.govacs.org |
| Trifluoromethyl Chalcone (A3) | S. aureus | Zone of Inhibition: 25 mm | mdpi.com |
| Trifluoromethoxy Chalcone (B3) | B. subtilis | Zone of Inhibition: 29 mm | mdpi.com |
The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to enhance pharmacological properties. nih.gov Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl moiety have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with some compounds showing significant cytotoxic effects. nih.gov For example, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be a highly active compound against melanoma and other cancer cell lines. nih.gov Similarly, steroidal diaryl ethers have demonstrated antiproliferative activities against human cancer cell lines like MCF-7 and HeLa. nih.govnih.govresearchgate.net
A key mechanism of action for many anticancer agents is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Small-molecule tyrosine kinase inhibitors (TKIs) are a major class of cancer therapeutics. nih.govnih.gov Derivatives containing scaffolds similar to this compound have been investigated as EGFR inhibitors. For instance, certain 1,2,3-triazole-containing erlotinib derivatives showed potent inhibitory activity against EGFR. researchgate.net The design of such inhibitors often involves creating molecules that can fit into the ATP-binding site of the kinase domain. The trifluoromethylphenyl group can form critical interactions within this pocket, while the dodecyl chain could potentially interact with hydrophobic regions of the receptor.
Another potential mechanism of anticancer activity is the induction of apoptosis. Homoharringtonine (HHT) and its derivatives, for instance, have been found to induce cell death via the cleavage of Caspase 3, leading to apoptosis. biorxiv.org
Table 2: Anticancer Activity of Related Compound Classes
| Compound Class | Cell Line | Activity/IC50 | Mechanism | Reference |
|---|---|---|---|---|
| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375, C32) | High cytotoxicity at 50 µM | Antiproliferative | nih.gov |
| Steroidal Diaryl Ether (Quinoline derivative) | MCF-7, HeLa | Low micromolar IC50 values | Disturbance of tubulin polymerization | nih.govnih.gov |
| 1,2,3-Triazole-Erlotinib Derivative (5d) | EGFR Kinase | IC50: 0.04 µM | EGFR Inhibition | researchgate.net |
| Thiazole Derivative | Human Leukemia (HL-60) | IC50: 7.5 μg/mL | Antiproliferative | dmed.org.ua |
Beyond EGFR, the this compound scaffold holds potential for the inhibition of other enzymes. The trifluoromethylphenyl group has been incorporated into inhibitors for a variety of enzymatic targets. For example, phenyl ether analogues have been designed as non-acyl sulfamate inhibitors of MenE, an enzyme in the bacterial vitamin K biosynthesis pathway, with some showing nanomolar binding affinities. osti.gov
Other examples include:
d-Dopachrome Tautomerase (MIF2): Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of MIF2, an enzyme implicated in cancer, with IC50 values in the low micromolar range. nih.gov
COX-2, LDHA, α-Glucosidase, and α-Amylase: Quinazolinone derivatives with a 3-(trifluoromethyl)phenyl group have been evaluated as inhibitors of multiple enzymes, with some showing potent dual inhibition of α-amylase and α-glucosidase, relevant for diabetes treatment. mdpi.com
The versatility of the trifluoromethylphenyl moiety in interacting with different enzyme active sites suggests that a library of this compound derivatives could be screened to identify potent and selective inhibitors for various therapeutic targets.
Anti-inflammatory Activity: Long-chain alkyl ethers have been investigated for their anti-inflammatory properties. For example, hydroxytyrosyl hexyl ether (HT-C6) has been shown to prevent the inflammatory response in endothelial cells by inhibiting the NF-κB pathway, which is crucial in the progression of atherosclerosis. mdpi.com The long alkyl chain in these molecules can enhance their interaction with cellular membranes and related signaling proteins. Given that inflammation is a key component of many diseases, derivatives of this compound could be explored for similar activities.
Nematocidal Activity: There is a pressing need for new nematicides in agriculture to protect crops from plant-parasitic nematodes. nih.gov Compounds containing trifluoromethyl groups, such as trifluorobutene ester derivatives, have been synthesized and shown to have excellent bioactivity against nematodes like Meloidogyne incognita, with LC50 values in the low mg/L range. nih.gov Additionally, benzyloxyalkanols, which are aromatic ethers with an alkyl alcohol chain, have demonstrated significant nematicidal activity against the pine wood nematode. mdpi.com The high lipophilicity conferred by the dodecyl chain in this compound could enhance penetration of the nematode cuticle, making this class of compounds worthy of investigation for agricultural applications.
Influence of Trifluoromethyl and Dodecyl Moieties on Pharmacokinetic Properties (e.g., lipophilicity, stability, uptake)
The pharmacokinetic profile of a drug candidate is critically influenced by its physicochemical properties. The trifluoromethyl and dodecyl groups in this compound play distinct and significant roles in modulating these properties.
Trifluoromethyl (CF3) Moiety:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond. nih.gov Replacing a methyl group with a trifluoromethyl group often blocks sites of metabolic oxidation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved bioavailability of the compound. nih.govresearchgate.net
Receptor Binding: The high electronegativity of the CF3 group can alter the electronic properties of the aromatic ring and influence interactions with biological targets, potentially leading to stronger binding affinity.
Dodecyl Moiety:
Lipophilicity: The long, twelve-carbon alkyl chain is the primary contributor to the high lipophilicity of the molecule. This property is crucial for membrane permeability and in vivo uptake. nih.gov
Metabolic Considerations: While high lipophilicity can improve absorption, it can also lead to increased metabolic clearance. The concept of "Lipophilic Metabolism Efficiency" (LipMetE) is used to balance lipophilicity with metabolic stability. nih.govnih.gov Strategies in drug design often aim to optimize this balance to achieve a desirable pharmacokinetic profile. The dodecyl chain provides a site for potential metabolism (e.g., omega-hydroxylation), which must be considered during the design of analogues.
Together, the strategic combination of the metabolically robust, electron-withdrawing CF3 group and the highly lipophilic dodecyl chain provides a powerful tool for medicinal chemists to design molecules with enhanced cellular uptake, improved metabolic stability, and potent biological activity.
Biotransformation and Metabolic Pathways
Due to a lack of direct studies on this compound, its biotransformation and metabolic pathways can be postulated by examining the metabolism of structurally related compounds, such as other long-chain alkyl ethers and molecules containing a trifluoromethylphenyl group. The metabolic fate of this compound is likely to involve several key enzymatic pathways.
Another potential metabolic pathway involves the cleavage of the ether bond. Certain bacterial strains, such as those from the genus Rhodococcus, have been shown to degrade various ethers, including alkyl and aralkyl ethers. nih.gov The mechanism of degradation by these bacteria often involves oxidation at the alpha-carbon (Cα) of the ether linkage. nih.gov This enzymatic action would lead to the separation of the dodecyl and the 2-(trifluoromethyl)phenyl moieties, which would then undergo further, separate metabolic processing.
The enzymatic processes involved in the metabolism of analogous compounds often include cytochrome P450 monooxygenases for the oxidative pathways and glutathione S-transferases for conjugation pathways. The table below summarizes potential metabolic reactions for this compound based on studies of similar chemical structures.
| Potential Metabolic Pathway | Enzymatic System | Key Reaction | Anticipated Metabolites |
| Dodecyl Chain Oxidation | Cytochrome P450 | Hydroxylation at various positions of the alkyl chain | Hydroxylated dodecyl [2-(trifluoromethyl)phenyl] ethers |
| Ether Bond Cleavage | Ether-cleaving enzymes (e.g., in Rhodococcus sp.) | Oxidation at the Cα position of the ether linkage | 2-(Trifluoromethyl)phenol and dodecanal/dodecanoic acid |
| Aromatic Ring Hydroxylation | Cytochrome P450 | Introduction of a hydroxyl group on the phenyl ring | Hydroxylated this compound |
| Conjugation | Glutathione S-transferases | Formation of a glutathione conjugate | Glutathione conjugate of this compound or its metabolites |
Molecular Docking and Receptor Binding Studies
While specific molecular docking and receptor binding studies for this compound are not available in the current scientific literature, the potential for this compound to interact with biological receptors can be inferred from research on structurally similar molecules. The combination of a lipophilic dodecyl chain and an electron-withdrawing trifluoromethylphenyl group suggests that it could engage in various non-covalent interactions within protein binding pockets.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity. mdpi.com For a molecule like this compound, key interactions would likely include hydrophobic interactions involving the long alkyl chain and halogen bonding or dipole-dipole interactions involving the trifluoromethyl group.
Studies on other trifluoromethyl-containing compounds have demonstrated their ability to bind to a range of receptors. For example, derivatives of 3-(Trifluoromethyl)phenyl have been investigated as ligands for the N-Methyl-D-aspartate (NMDA) receptor, showing low nanomolar affinity. nih.gov Similarly, 2-(2,4,6-trichlorophenyl)-4-trifluoromethyl-5-aminomethylthiazoles have been optimized for binding to the corticotropin-releasing factor type 1 receptor (CRF1R). nih.gov These examples highlight the significance of the trifluoromethylphenyl moiety in achieving high-affinity receptor binding.
The dodecyl chain would be expected to contribute significantly to the binding affinity through hydrophobic interactions, anchoring the ligand in a lipid-rich binding pocket. The flexibility of the long alkyl chain could also allow the molecule to adopt various conformations to fit into different binding sites. nih.govspringernature.com
The table below presents hypothetical binding interactions for this compound with a generic receptor, based on common interactions observed for its structural components in other molecular docking studies.
| Structural Moiety | Potential Type of Interaction | Interacting Amino Acid Residues (Examples) |
| Dodecyl Chain | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |
| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |
| Ether Oxygen | Hydrogen Bonding (as an acceptor) | Serine, Threonine, Tyrosine |
| Trifluoromethyl Group | Halogen Bonding, Dipole-Dipole Interactions, Hydrophobic Interactions | Glycine, Alanine, Serine |
Environmental Aspects and Sustainable Chemistry
Environmental Fate and Persistence of Fluorinated Ethers
Fluorinated ethers, as a class, are recognized for their high chemical and thermal stability, which often translates to significant persistence in the environment. The fundamental reason for this persistence is the strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry. This stability makes compounds containing C-F bonds resistant to many natural degradation processes.
The structure of Dodecyl [2-(trifluoromethyl)phenyl] ether combines features that suggest a high potential for environmental persistence. The trifluoromethyl (-CF3) group on the phenyl ring is exceptionally stable and resistant to both biotic and abiotic degradation. Aromatic rings themselves can be persistent, and the presence of the -CF3 group further enhances this recalcitrance. The long dodecyl alkyl chain, being hydrophobic, would likely cause the compound to partition from water into soil, sediment, and organic matter nih.gov. While the ether linkage (-O-) can be a point of metabolic attack in some molecules, its stability is enhanced when bonded to a fluorinated aromatic ring.
Table 1: Factors Influencing the Environmental Persistence of this compound
| Molecular Feature | Contribution to Persistence |
| Trifluoromethyl (-CF3) Group | High C-F bond strength confers extreme resistance to chemical and biological degradation. |
| Phenyl Ring | Aromatic structure is inherently stable; fluorination increases this stability. |
| Ether Linkage | Generally stable, particularly when attached to an electron-withdrawing aromatic system. |
| Dodecyl Chain | High hydrophobicity leads to partitioning into environmental sinks like sediment and biota, reducing availability for degradation. |
Biodegradation and Biotransformation in Environmental Systems
The biodegradation of polyfluorinated compounds is generally a slow and often incomplete process mdpi.com. The trifluoromethyl group is highly resistant to microbial defluorination researchgate.net. Therefore, the complete mineralization of this compound in environmental systems is considered unlikely.
Microbial degradation, if it occurs, would likely proceed via a strategy of "metabolic activation," where enzymatic attack targets the non-fluorinated parts of the molecule first mdpi.com. Potential biotransformation pathways could include:
Oxidation of the Dodecyl Chain: Microorganisms might initially attack the long alkyl chain through omega-oxidation or beta-oxidation, similar to the degradation of hydrocarbons.
Cleavage of the Ether Bond: Certain bacteria, such as Rhodococcus sp., are capable of cleaving ether bonds in alkyl aryl ethers. This process often involves oxidation at the alpha-carbon of the alkyl group, adjacent to the ether oxygen nih.gov.
Aromatic Ring Oxidation: While the -CF3 group hinders this process, some microbes can initiate the degradation of fluorinated aromatic compounds via dioxygenase enzymes that hydroxylate the ring. However, this often leads to the formation of stable, "dead-end" fluorinated metabolites researchgate.netresearchgate.net. For instance, the biodegradation of m-trifluoromethyl-benzoate by aerobic bacteria ceases after the aromatic ring is opened, leading to the accumulation of a biochemically resistant metabolite nih.gov.
It is crucial to note that such biotransformation often results in the formation of persistent fluorinated intermediates rather than complete degradation to carbon dioxide, water, and fluoride (B91410) ions nih.gov. The trifluoromethyl-substituted phenyl group would likely persist as a recalcitrant metabolite.
Ecotoxicological Implications of this compound and Related Compounds
The potential toxicity of this compound would be influenced by its partitioning behavior and its metabolites. Its hydrophobic nature suggests a potential for accumulation in the fatty tissues of aquatic and terrestrial organisms.
Furthermore, metabolites of fluorinated compounds can sometimes exhibit greater toxicity than the parent compound. For example, studies on certain fluorinated ether anesthetics have shown that their lethal effects arise from metabolism by cytochrome P-450 enzymes into toxic metabolites like 2,2,2-trifluoroethanol nih.gov. While the metabolic pathway would be different, this highlights the principle that biotransformation does not always equate to detoxification. The ecotoxicological profile of any persistent trifluoromethyl-containing metabolites would be a significant concern.
Table 2: Summary of Ecotoxicological Concerns for Related Fluorinated Compounds
| Compound Class | Known Ecotoxicological Effects | Reference |
| Per- and Polyfluoroalkyl Substances (PFAS) | Persistence, bioaccumulation, biomagnification, potential for adverse effects on wildlife. | researchgate.netacs.orgnih.gov |
| Fluorinated Ether Anesthetics | Metabolism can produce toxic intermediates (e.g., 2,2,2-trifluoroethanol). | nih.gov |
| Trifluoromethyl Aromatic Compounds | Often found in bioactive molecules (pesticides, pharmaceuticals) with specific biological targets; environmental metabolites can remain bioactive. | mdpi.comnih.gov |
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies
The synthesis of fluorinated compounds, including ethers, often presents unique challenges. Future research is likely to focus on developing more efficient, selective, and scalable synthetic routes. While classical methods like Williamson ether synthesis are foundational, new approaches are emerging.
Potential Research Focus:
Late-Stage Fluorination: Developing methods to introduce the trifluoromethyl group onto a pre-existing dodecyl phenyl ether scaffold could offer more convergent and flexible synthetic pathways.
Photoredox Catalysis: The use of light-mediated catalysis could enable milder reaction conditions for forming the ether linkage or for trifluoromethylation, potentially improving yields and reducing byproducts. nih.gov
Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters for fluorination reactions, which can be highly energetic, thereby improving safety and scalability.
Advanced Mechanistic Insights
A deeper understanding of how the trifluoromethyl group influences the properties and reactivity of the ether is crucial for designing new molecules. The electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of the aromatic ring and the reactivity of the ether linkage.
Areas for Investigation:
Conformational Analysis: Studying how the bulky dodecyl chain and the trifluoromethyl group interact to determine the molecule's three-dimensional shape. This conformation can influence its physical properties and how it interacts with other molecules.
Reaction Kinetics: Detailed kinetic studies of reactions involving the ether, such as cleavage or substitution, would provide valuable data on its stability and reactivity profile under different conditions.
Development of New Applications in Emerging Fields
Fluorinated ethers are gaining significant attention for their use in high-performance applications, particularly in energy storage and materials science.
Emerging Applications:
Battery Electrolytes: Fluorinated ethers are being extensively researched as components of electrolytes for next-generation lithium-ion and lithium-metal batteries. researchgate.netresearchgate.netuchicago.eduuchicago.edudigitellinc.com Their high oxidative stability can improve battery safety and allow for the use of high-voltage cathodes. uchicago.edu The long dodecyl chain in a molecule like Dodecyl [2-(trifluoromethyl)phenyl] ether could be investigated for its role in forming a stable solid-electrolyte interphase (SEI) on battery anodes.
Advanced Surfactants: The combination of a long hydrophobic dodecyl tail and a fluorinated aromatic head group suggests potential surfactant properties. Research could explore its use in specialized applications where chemical and thermal stability are required, such as in emulsion polymerization or for creating stable dispersions of fluoropolymers. nih.gov
High-Performance Lubricants: The inherent stability of fluorinated compounds suggests that ethers like this could be evaluated as additives or base oils for lubricants operating in extreme temperature or chemically aggressive environments.
Integration of Computational and Experimental Approaches
Modern chemical research increasingly relies on a synergistic relationship between computational modeling and laboratory experiments. This integrated approach can accelerate the discovery and optimization of new molecules.
Synergistic Strategies:
Property Prediction: Using computational methods like Density Functional Theory (DFT) to predict key properties such as oxidative stability, viscosity, and solvation ability before undertaking synthesis. researchgate.net This can help prioritize the most promising molecular designs.
Mechanism Elucidation: Simulating reaction pathways to understand the mechanisms of synthesis or degradation can provide insights that are difficult to obtain through experimental means alone. uchicago.edu
Database-Driven Discovery: Employing machine learning and data mining techniques on large databases of chemical structures and properties to identify new fluorinated ethers with desirable characteristics for specific applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing dodecyl [2-(trifluoromethyl)phenyl] ether, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic aromatic substitution or etherification reactions. For example, fluorinated aromatic ethers are synthesized via thermally activated polycondensation of bis-etherified diamines with dianhydrides, as seen in analogous fluorinated polyimide systems . Optimization includes adjusting reaction temperature (e.g., 180–220°C), solvent polarity (e.g., DMF or NMP), and stoichiometric ratios of precursors. Kinetic studies using HPLC or GC-MS can monitor intermediate formation and byproduct reduction.
Q. How should researchers assess the thermal stability of this compound under experimental conditions?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For related ethers, decomposition onset temperatures range from 190°C to 250°C, with CO and CO₂ identified as primary decomposition products . Stability testing should include inert (N₂) and oxidative (air) atmospheres. Data interpretation must account for heating rates (e.g., 10°C/min) and sample purity (≥95% by HPLC).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow SDS guidelines: use PPE (gloves, goggles), work in fume hoods, and avoid contact with oxidizers. The compound’s low volatility reduces inhalation risk, but decomposition at high temperatures necessitates strict ventilation . Storage recommendations include airtight containers in cool (<25°C), dark environments to prevent degradation.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound, and what are key validation steps?
- Methodology : Density-functional theory (DFT) calculations, such as those using the B3LYP functional, model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and spectroscopic behavior. Validation involves comparing computed IR/Raman spectra with experimental data and benchmarking against correlated wavefunction methods (e.g., CCSD(T)) for accuracy . Software like Gaussian or ORCA is recommended.
Q. What strategies resolve contradictions in crystallographic data for fluorinated ether derivatives?
- Methodology : Use SHELX-based refinement tools (SHELXL, SHELXS) for structure validation. Advanced options include Hirshfeld surface analysis to detect weak interactions (e.g., C–H···F) and R-value cross-validation against high-resolution datasets . For ambiguous cases, complementary techniques like powder XRD or solid-state NMR clarify disorder or polymorphism.
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline phases?
- Methodology : Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen-bond motifs (chains, rings). For fluorinated ethers, weak C–H···O/F interactions dominate. Synchrotron XRD paired with topology analysis (e.g., Mercury CSD) quantifies interaction energies and lattice stabilization effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
